molecular formula C17H28N2O2S B10971353 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine

Cat. No.: B10971353
M. Wt: 324.5 g/mol
InChI Key: KCSSQGFWCQJBQG-UHFFFAOYSA-N
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Description

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine is a complex organic compound that features a piperazine ring substituted with a sulfonyl group and an isobutylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the sulfonylation of 4-(2-methylpropyl)phenyl with a sulfonyl chloride, followed by the nucleophilic substitution with 4-propylpiperazine. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfone derivatives, reduced piperazine compounds, and substituted aromatic rings, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors, modulating their function. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[4-(2-Methylpropyl)phenyl]sulfonyl}-4-propylpiperazine is unique due to the presence of both the sulfonyl group and the piperazine ring, which confer distinct chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C17H28N2O2S

Molecular Weight

324.5 g/mol

IUPAC Name

1-[4-(2-methylpropyl)phenyl]sulfonyl-4-propylpiperazine

InChI

InChI=1S/C17H28N2O2S/c1-4-9-18-10-12-19(13-11-18)22(20,21)17-7-5-16(6-8-17)14-15(2)3/h5-8,15H,4,9-14H2,1-3H3

InChI Key

KCSSQGFWCQJBQG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)CC(C)C

Origin of Product

United States

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